molecular formula C33H34N4O6 B1666254 Azelnidipine, (R)- CAS No. 722455-08-5

Azelnidipine, (R)-

Numéro de catalogue: B1666254
Numéro CAS: 722455-08-5
Poids moléculaire: 582.6 g/mol
Clé InChI: ZKFQEACEUNWPMT-MUUNZHRXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azelnidipine, (R)-, is an L-type calcium channel blocker (CCB). Studies have shown that in patients with hypertension (HT) and heart failure preserved ejection fraction (HFpEF), azelnidipine improved the severity of HF and cardiac sympathetic nerve activity compared with cilnidipine, an N-type CCB (Cat#326734).

Applications De Recherche Scientifique

Pharmacological Profile

Azelnidipine exhibits a potent and sustained blood pressure-lowering effect through its action on voltage-gated calcium channels in vascular smooth muscle. This mechanism leads to vasodilation and a reduction in peripheral vascular resistance, effectively managing hypertension. Additionally, Azelnidipine has been noted for its anti-atherosclerotic , cardio-protective , and neuroprotective effects, which contribute to its therapeutic profile beyond mere blood pressure control.

Clinical Applications

  • Hypertension Management
    • Azelnidipine is primarily indicated for treating mild to moderate hypertension. Clinical trials have shown that it effectively reduces systolic and diastolic blood pressure over 24 hours when administered in doses of 8-16 mg daily . In comparative studies, Azelnidipine has demonstrated efficacy similar to other antihypertensive agents like amlodipine and zofenopril .
  • Morning Hypertension Control
    • A significant study involving 5,433 hypertensive patients indicated that Azelnidipine effectively controlled morning hypertension, a common issue where blood pressure spikes in the early hours . The results showed a marked improvement in blood pressure readings at home and in clinical settings after 16 weeks of treatment.
  • Cardiovascular Protection
    • Azelnidipine has been associated with various cardiovascular benefits, including reducing heart rate and improving left ventricular diastolic function . It has also shown potential in decreasing coronary plaque volume in patients with coronary artery disease, highlighting its role in preventing cardiovascular events .
  • Renal Protection
    • The compound has demonstrated renoprotective effects by reducing proteinuria and improving renal function through vasodilation of efferent arterioles . This aspect is particularly beneficial for hypertensive patients with concurrent renal impairment.
  • Impact on Sympathetic Nervous System
    • Research indicates that Azelnidipine may inhibit sympathetic nerve activity, contributing to its antihypertensive effects while minimizing reflex tachycardia often seen with other calcium channel blockers . This property makes it a favorable option for patients susceptible to heart rate increases.

Case Study 1: Complete Atrioventricular Block

A 92-year-old woman developed complete atrioventricular block while on Azelnidipine and simvastatin. Upon discontinuation of both medications, her condition improved significantly within weeks, suggesting a potential drug interaction affecting Azelnidipine metabolism . This case underscores the importance of monitoring drug interactions in patients receiving multiple medications.

Case Study 2: Efficacy in Diastolic Dysfunction

In a study assessing the effects of Azelnidipine on left ventricular diastolic function among hypertensive patients with diastolic dysfunction, significant improvements were noted after treatment. The findings indicated enhanced diastolic filling pressures and overall cardiac function post-treatment .

Pharmacokinetics

The pharmacokinetic profile of Azelnidipine shows rapid absorption with peak plasma concentrations occurring 2.6 to 4 hours after oral administration. The elimination half-life ranges from 16 to 28 hours, allowing for once-daily dosing which enhances patient compliance .

ParameterValue
Peak Plasma Concentration1.66–23.06 ng/mL
Time to Peak Concentration2.6–4.0 hours
Elimination Half-life16.0–28.0 hours
Recommended Dosage8–16 mg once daily

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing the (R)-enantiomer of azelnidipine?

  • Methodological Answer : The synthesis of (R)-azelnidipine requires chiral resolution techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases or asymmetric catalysis. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and chiral purity analysis using circular dichroism (CD) or enantioselective HPLC . For novel compounds, provide spectral data and purity assessments (e.g., ≥95% by HPLC) in the main manuscript, with detailed synthetic procedures in supplementary materials .

Q. How does the pharmacokinetic profile of (R)-azelnidipine differ from the racemic mixture in preclinical models?

  • Methodological Answer : Comparative studies in animal models (e.g., spontaneously hypertensive rats) should measure plasma concentration-time curves, bioavailability, and tissue distribution using LC-MS/MS. For example, Oizumi et al. demonstrated sustained blood pressure reduction in rats with single-dose (R)-azelnidipine, peaking at 6 hours . Ensure enantiomer-specific pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) are reported separately to avoid confounding racemic data .

Q. What analytical methods are validated for quantifying (R)-azelnidipine in biological matrices?

  • Methodological Answer : A validated HPTLC densitometric method can simultaneously quantify azelnidipine and related compounds. For example, a mobile phase of 5:4.7:0.3:0.1 (v/v/v/v) and silica gel 60 F254 plates achieved Rf values of 0.43 ± 0.03 for azelnidipine, with linearity (R² = 0.999) in the 400–1200 ng/band range. Include validation parameters per ICH Q2(R1): precision (RSD < 2%), accuracy (98–102%), and detection limits (LOD = 26.71 ng/band) .

Advanced Research Questions

Q. How can researchers design experiments to isolate enantiomer-specific pharmacological effects of (R)-azelnidipine?

  • Methodological Answer : Use stereoselective in vitro assays (e.g., calcium channel binding affinity tests) and in vivo models with enantiomerically pure samples. For example, compare (R)- and (S)-azelnidipine in hypertensive rats to assess blood pressure (BP) reduction kinetics and organ-specific hemodynamics. Control for metabolic interconversion by measuring plasma enantiomer ratios post-administration . Reference preclinical study designs from Table 1 in , ensuring sample sizes are statistically powered (e.g., n ≥ 8 per group).

Q. What strategies resolve contradictions between preclinical and clinical data on (R)-azelnidipine’s efficacy?

  • Methodological Answer : Discrepancies may arise from species-specific metabolism or dosing regimens. Conduct interspecies pharmacokinetic-pharmacodynamic (PK-PD) modeling to adjust human-equivalent doses. For instance, hypertensive dogs showed gradual BP reduction over 20 hours, while human trials required 6-week regimens for sustained effects . Perform meta-analyses of clinical trials (e.g., 16 mg/day dosing in essential hypertension) to identify confounding variables like patient comorbidities or drug interactions .

Q. How should researchers validate chiral purity in azelnidipine formulations during stability testing?

  • Methodological Answer : Implement stability-indicating methods such as enantioselective HPLC under stress conditions (heat, light, pH extremes). Monitor degradation products and enantiomeric excess (ee) over time. For example, a validated protocol might use a Chiralpak AD-H column with a hexane:ethanol (90:10) mobile phase, UV detection at 242 nm, and acceptance criteria of ee ≥ 98% throughout shelf life .

Q. What frameworks optimize clinical trial designs for (R)-azelnidipine in hypertensive populations with comorbidities?

  • Methodological Answer : Apply the PICO framework:

  • P : Patients with essential hypertension and diabetes (Stage 1-2).
  • I : (R)-azelnidipine 16 mg/day.
  • C : Standard care (e.g., amlodipine).
  • O : 24-hour ambulatory BP reduction, renal function markers (e.g., eGFR).
    Ensure ethical compliance (FINER criteria) and power calculations for subgroup analyses . Reference long-term safety data from Table 2 in to justify sample size and endpoints.

Q. Data Presentation and Reproducibility

Q. How to structure supplementary materials for azelnidipine studies to ensure reproducibility?

  • Methodological Answer : Include:

  • Synthetic protocols with reagent quantities, reaction conditions, and purification steps.
  • Raw chromatograms (HPLC/HPTLC) with baseline resolution.
  • Statistical analysis scripts (R/Python) for PK-PD modeling.
    Label files as "Supplementary Data 1: Synthesis of (R)-azelnidipine" and hyperlink them in the main text .

Q. What statistical methods address batch variability in enantiomer synthesis?

  • Methodological Answer : Use multivariate analysis (e.g., PCA) to correlate process parameters (catalyst loading, temperature) with ee%. Report confidence intervals and reproducibility limits (e.g., ±1.5% ee across 3 batches) .

Propriétés

Numéro CAS

722455-08-5

Formule moléculaire

C33H34N4O6

Poids moléculaire

582.6 g/mol

Nom IUPAC

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl (4R)-2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/t28-/m1/s1

Clé InChI

ZKFQEACEUNWPMT-MUUNZHRXSA-N

SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C

SMILES isomérique

CC1=C([C@H](C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C

SMILES canonique

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(R)-(-)-Azelnidipine, Azelnidipine, (R)-, (R)-Azelnidipine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azelnidipine, (R)-
Reactant of Route 2
Reactant of Route 2
Azelnidipine, (R)-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.